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Methylallyltelluride

MOCVD HgCdTe epitaxy low-temperature precursor

Methylallyltelluride (MATe; C₄H₈Te) is an unsymmetric allyl–alkyl organotellurium compound originally developed as a volatile tellurium source for metal-organic chemical vapor deposition (MOCVD) of Hg₁₋ₓCdₓTe (MCT) infrared detector materials. Its molecular design—featuring one allyl and one methyl group on tellurium—was specifically pursued to lower the thermal budget required for precursor decomposition relative to conventional symmetric dialkyltellurides.

Molecular Formula C4H8Te
Molecular Weight 183.7 g/mol
CAS No. 114438-52-7
Cat. No. B056221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylallyltelluride
CAS114438-52-7
SynonymsMETHYLALLYLTELLURIDE
Molecular FormulaC4H8Te
Molecular Weight183.7 g/mol
Structural Identifiers
SMILESC[Te]CC=C
InChIInChI=1S/C4H8Te/c1-3-4-5-2/h3H,1,4H2,2H3
InChIKeyBDYWBKZPUOSJSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methylallyltelluride (CAS 114438-52-7): A Low-Temperature MOCVD Tellurium Precursor for II–VI Semiconductor Epitaxy


Methylallyltelluride (MATe; C₄H₈Te) is an unsymmetric allyl–alkyl organotellurium compound originally developed as a volatile tellurium source for metal-organic chemical vapor deposition (MOCVD) of Hg₁₋ₓCdₓTe (MCT) infrared detector materials [1]. Its molecular design—featuring one allyl and one methyl group on tellurium—was specifically pursued to lower the thermal budget required for precursor decomposition relative to conventional symmetric dialkyltellurides [2]. The compound has been evaluated in both pyrolytic and photolytic MOCVD processes, with film-growth studies reported for CdTe, HgTe, ZnTe, and HgCdTe across multiple substrate types [3].

Why Generic Organotellurium Substitution Fails: Methylallyltelluride’s Structure-Dependent Decomposition Advantage


In MOCVD of II–VI tellurides, the film-growth temperature is dictated by the thermal lability of the organotellurium precursor; symmetric dialkyltellurides such as diethyltelluride (DETe) require substrate temperatures of 400–425 °C to crack, causing Hg evaporation and interfacial diffusion that degrade IR detector performance [1]. Simply switching to another symmetric allyl telluride such as diallyltelluride lowers the growth temperature but introduces different volatility, cracking efficiency, and film-quality trade-offs [2]. Methylallyltelluride’s unsymmetric substitution pattern—allyl plus methyl—strikes a balance between low decomposition onset, high vapor pressure for efficient transport, and radical-stabilization pathways that cannot be replicated by symmetric homologs or alkyl-only tellurides [3].

Quantitative Differentiation Evidence for Methylallyltelluride vs. Closest Organotellurium Precursors


MOCVD Growth Temperature: MATe Lowers Substrate Temperature by 50 °C vs. Diisopropyltelluride and >100 °C vs. Diethyltelluride

Using methylallyltelluride (MATe), HgTe and HgCdTe layers were grown by organometallic vapor phase epitaxy in the 250–320 °C temperature range, which is 50 °C lower than the growth temperature required when diisopropyltelluride (DIPTe) is used as the tellurium alkyl for the same growth rate [1]. By comparison, the conventional symmetric precursor diethyltelluride (DETe) necessitates substrate temperatures of 400–425 °C for adequate cracking [2], meaning MATe reduces the thermal budget by 110–175 °C relative to DETe.

MOCVD HgCdTe epitaxy low-temperature precursor

CdTe Growth Rate: MATe Delivers 30 μm/h at 290 °C vs. ≤5.3 μm/h for Diethyltelluride at 380 °C

In pyrolytic MOCVD of CdTe using MATe and dimethylcadmium, reproducible temperature-dependent growth rates as high as 30 μm/h were achieved at substrate temperatures at or above 290 °C [1]. In contrast, CdTe growth using the conventional symmetric precursor diethyltelluride (DETe) under comparable MOCVD conditions typically yields growth rates of only 2.5–5.3 μm/h at a substantially higher substrate temperature of 380 °C [2].

CdTe epitaxy growth rate MOCVD productivity

UV-Photolytic Activation: MATe Enables 4 μm/h HgCdTe Growth at 250 °C with UV Assistance and Shows 12.6 kcal/mol Reductive-Elimination Barrier

Methylallyltelluride undergoes photolytic activation under UV light, enabling Hg₁₋ₓCdₓTe growth at substrate temperatures as low as 250 °C with a growth rate of 4 μm/h [1]. The photolytic reaction proceeds via reductive elimination with a measured activation energy of 12.6 kcal/mol , underscoring a significantly lower barrier for photoinduced decomposition compared to purely thermal pyrolysis of symmetric tellurides.

photo-MOCVD UV photolysis low-temperature epitaxy

Synthesis Efficiency: Patented MATe Route Eliminates Ditelluride Intermediates and Achieves 56% Isolated Yield vs. Low-Yield DTBTe Preparation

The patented synthesis of methylallyltelluride proceeds directly from elemental tellurium via sequential Grignard reactions, completely bypassing the need to prepare and isolate ditelluride intermediates [1]. A reported laboratory-scale preparation yielded 56% isolated pure product [1]. In contrast, the synthesis of the competing low-temperature precursor ditertiarybutyl telluride (DTBTe) is explicitly described as a low-yield process [1], and other unsymmetric dialkyltellurides require ditelluride intermediates that add synthetic complexity and reduce overall efficiency [2].

organotellurium synthesis precursor manufacturing process yield

Epitaxial Film Quality: HgTe Layers Grown with MATe Show 29 arcsec XRD FWHM, Comparable to Bulk CdTeZn Substrate Quality

HgTe epitaxial layers grown at 320 °C using methylallyltelluride exhibited a full width at half maximum (FWHM) of the X-ray diffraction rocking curve of only 29 arcseconds, a value comparable to that of the CdTeZn substrates used in the study [1]. This narrow rocking curve indicates excellent crystalline quality and low dislocation density achieved at a growth temperature far below typical MOCVD processes.

HgTe crystallinity X-ray diffraction MCT IR detectors

Thermal Decomposition Onset: MATe Pyrolysis Begins at 200–250 °C, Over 150 °C Lower than Dimethyltelluride

Isothermal flow-tube reactor studies demonstrated that methylallyltelluride shows an onset of pyrolysis between 200 and 250 °C [1]. By contrast, the symmetric dialkyltelluride dimethyltelluride (Me₂Te) remains stable until approximately 400 °C under similar H₂ carrier gas conditions [1]. This ~150–200 °C difference in decomposition onset is a direct consequence of the allyl group's ability to stabilize radical intermediates via delocalization.

precursor pyrolysis decomposition kinetics thermal stability

Optimal Application Scenarios for Methylallyltelluride Based on Quantitative Differentiation Evidence


Low-Temperature Pyrolytic MOCVD of HgCdTe for IR Focal-Plane Arrays

When fabricating Hg₁₋ₓCdₓTe infrared detector structures, substrate temperature must be minimized to prevent Hg evaporation and compositional grading. Methylallyltelluride enables pyrolytic MOCVD of HgTe at 320 °C and CdTe at 290 °C, which is 50 °C lower than diisopropyltelluride and well over 100 °C below diethyltelluride [1][2]. Epitaxial layers grown under these conditions exhibit X-ray rocking curve FWHM of 29 arcsec, indicating substrate-limited crystalline perfection [1]. This scenario is ideal for fabs requiring uncompromised heterointerface abruptness in multi-layer MCT device stacks.

UV Photon-Assisted MOCVD for Heteroepitaxy on Large-Lattice-Mismatched Substrates

For growth of HgCdTe on GaAs/Si substrates where thermal expansion mismatch and nucleation challenges demand the lowest possible temperature, methylallyltelluride can be activated by UV photolysis to achieve growth rates of 4 μm/h at 250 °C [3]. With a measured reductive-elimination activation energy of 12.6 kcal/mol , MATe is well-suited for photo-CVD reactors where optical access and precursor photolability are co-optimized. This scenario is particularly relevant for monolithic integration of IR detectors with Si readout circuitry.

High-Throughput CdTe Buffer-Layer Deposition

When process economics favor high deposition rates, MATe combined with dimethylcadmium delivers CdTe growth rates of up to 30 μm/h at 290 °C [2]. This is approximately 6–12× faster than typical growth rates achieved with diethyltelluride at 380 °C. The high growth rate at reduced temperature is advantageous for depositing thick CdTe buffer layers or sacrificial cap layers in HgCdTe device processing without inducing interdiffusion.

Custom Synthesis and Scale-Up of Organotellurium Precursors

For chemical suppliers and in-house synthesis groups evaluating which organotellurium precursor to scale, MATe offers a documented synthetic route that avoids ditelluride intermediates and delivers 56% isolated yield via a straightforward Grignard/Te slurry process [4]. This contrasts with the low-yield preparation of competing precursors such as ditertiarybutyl telluride. The simplified workup (filtration and vacuum distillation) reduces process complexity and is amenable to batch-scale production.

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